molecular formula C27H26N2O3S B2479308 ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate CAS No. 391228-38-9

ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate

Cat. No.: B2479308
CAS No.: 391228-38-9
M. Wt: 458.58
InChI Key: FWEAVRNJYHNKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate is a complex organic compound that features a quinoline core, a benzyloxy group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with benzyl chloride in the presence of a base.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide.

    Formation of the Sulfanyl Acetate: The final step involves the reaction of the quinoline derivative with ethyl bromoacetate in the presence of a base to form the sulfanyl acetate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Chemical Biology: It can be used as a probe to study biological processes involving quinoline derivatives.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano group and quinoline core are likely involved in these interactions, potentially through hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-(benzyloxy)phenyl)acetate: This compound lacks the quinoline core and cyano group, making it less complex.

    2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: This compound has a similar benzyloxy group but differs significantly in its overall structure.

Uniqueness

Ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate is unique due to its combination of a quinoline core, cyano group, and sulfanyl acetate moiety. This combination of functional groups provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S/c1-2-31-25(30)18-33-27-23(16-28)26(22-10-6-7-11-24(22)29-27)20-12-14-21(15-13-20)32-17-19-8-4-3-5-9-19/h3-5,8-9,12-15H,2,6-7,10-11,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEAVRNJYHNKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.